molecular formula C11H15NO2S B13170222 4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13170222
M. Wt: 225.31 g/mol
InChI Key: LSLQHASSORJSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a piperidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a thiophene ring and a piperidine moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of a thiophene derivative with a piperidine derivative under controlled conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Additionally, the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be employed .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The thiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring and piperidine moiety may contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the piperidine moiety. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-(3-hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-8-11(14)3-2-4-12(8)9-5-10(6-13)15-7-9/h5-8,11,14H,2-4H2,1H3

InChI Key

LSLQHASSORJSSW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1C2=CSC(=C2)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.